1,1,5-Trimethylindan
Description
Significance of Indan (B1671822) Frameworks in Organic Chemistry
Indane and its derivatives are valuable carbocyclic molecules widely utilized in organic synthesis and pharmaceutical sciences. thegoodscentscompany.comchemeo.com The indan framework, characterized by a non-heterocyclic fused ring system comprising a six-membered benzene (B151609) ring and a five-membered cyclopentane (B165970) ring, forms the basis for numerous compounds with diverse applications. nih.gov These compounds are frequently employed as substrates in the production of dyes and semiconductors. thegoodscentscompany.comsolubilityofthings.com
Beyond their synthetic utility, indane derivatives exhibit a broad spectrum of biological activities. These include anticancer, anticoagulant, anti-inflammatory, antimicrobial, antiviral, analgesic, and neuroprotective properties. thegoodscentscompany.comnih.govsolubilityofthings.comcymitquimica.com For instance, indan-1,3-dione derivatives are recognized as versatile building blocks for synthesizing various indeno-fused heterocycles, many of which demonstrate promising biological activities. solubilityofthings.com Furthermore, indane derivatives have found applications in agriculture as effective insecticides, fungicides, and herbicides. cymitquimica.com The significance of indan frameworks also extends to materials science, where insights into their structural properties can guide the development of new materials for applications such as plastics and coatings. solubilityofthings.com
Specific Research Relevance of 1,1,5-Trimethylindan
This compound (PubChem CID: 589447) is a specific isomer of trimethylindan with the molecular formula C₁₂H₁₆. nih.gov It is also known by synonyms such as 2,3-dihydro-1,1,5-trimethyl-1H-indene and 1,1,5-trimethylindane. nih.govechemi.com This compound is a colorless liquid at room temperature and possesses an aromatic odor. solubilityofthings.com Its non-polar nature dictates its solubility profile, exhibiting good solubility in non-polar solvents such as hexane, benzene, and toluene, while showing very low solubility in polar solvents like water. solubilityofthings.com
In contemporary chemical research, this compound holds relevance in several areas:
Model Compound in Organic Chemistry: Due to its distinct structural properties, this compound is frequently utilized as a model compound in organic chemistry studies. solubilityofthings.com It is particularly valuable for investigations into carbocation stability and rearrangement reactions, and its structure makes it an excellent subject for theoretical calculations. solubilityofthings.com
Environmental Chemistry: As a hydrocarbon, this compound is a subject of studies concerning its potential role as a pollutant or an indicator in environmental chemistry. solubilityofthings.com This is particularly relevant in understanding the complex mixtures of organic compounds found in petrochemical products. solubilityofthings.com
Materials Science: The structural insights gained from studying this compound contribute to the broader field of materials science, potentially leading to the development of new materials with advantageous properties for plastics and coatings. solubilityofthings.com
Natural Product Analysis: this compound has been identified as a volatile compound in the leaves of Baccharis salicifolia (seep willow). redalyc.orgscielo.org.co Research suggests that this compound, along with other abundant volatile organic compounds like α-pinene and cyclohexylbenzene, may play an important role in attracting insects such as Macrodactylus nigripes (rose chafer). redalyc.orgscielo.org.co This highlights its presence and potential ecological function in natural systems.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Unit | Source |
| PubChem CID | 589447 | - | nih.gov |
| CAS Number | 40650-41-7 | - | nih.gov |
| Molecular Formula | C₁₂H₁₆ | - | nih.gov |
| Molecular Weight | 160.25 | g/mol | nih.gov |
| XLogP3 | 3.8 | - | nih.gov |
| Exact Mass | 160.125200510 | Da | nih.gov |
| Monoisotopic Mass | 160.125200510 | Da | nih.gov |
| Topological Polar Surface Area | 0 | Ų | nih.gov |
| Heavy Atom Count | 12 | - | nih.gov |
| Complexity | 169 | - | nih.gov |
| Physical State (Room Temp) | Liquid | - | solubilityofthings.com |
| Color | Colorless | - | solubilityofthings.com |
| Odor | Aromatic | - | solubilityofthings.com |
| Solubility in Non-polar Solvents | Good (e.g., hexane, benzene, toluene) | - | solubilityofthings.com |
| Solubility in Polar Solvents | Very low (e.g., water) | - | solubilityofthings.com |
Structure
3D Structure
Properties
CAS No. |
40650-41-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-11-10(8-9)6-7-12(11,2)3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
JIHZHLCOASGNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,1,5 Trimethylindan and Its Functionalized Analogs
Established Methodologies for Indan (B1671822) Core Construction
The formation of the indan core typically relies on reactions that facilitate the closure of the five-membered ring onto an aromatic system.
Friedel-Crafts reactions are among the most prevalent methods for constructing the indan framework, particularly through intramolecular alkylation or acylation followed by cyclization. This approach is highly versatile for forming cyclic systems via carbon-carbon bond formation rsc.org.
One common strategy involves the intramolecular Friedel-Crafts alkylation of appropriately substituted precursors. For instance, 3-arylpropionic acids can undergo cyclization to form 1-indanones in the presence of various acids, such as polyphosphoric acid (PPA) or sulfuric acid beilstein-journals.orgd-nb.info. Superacids like triflic acid have also been employed to promote efficient one-pot syntheses of indanones via dual C-C bond formation between aryl alkyl ketones and benzaldehydes rsc.org.
Another variation includes the Friedel-Crafts acylation of benzene (B151609) derivatives with acyl chlorides (formed from benzoic acids and thionyl chloride), followed by intramolecular alkylation to yield 1-indanones beilstein-journals.org. Similarly, 3-arylpropionic acids can be cyclized using catalysts like Tb(OTf)₃ at elevated temperatures to produce 1-indanones researchgate.net. Recent advancements include metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters for synthesizing indanones nih.gov.
An example of a Friedel-Crafts cyclization for an indanone precursor is shown below:
Table 1: Friedel-Crafts Cyclization for Indanone Synthesis
| Substrate Type | Reagent/Catalyst | Product Type | Yield Range (%) | Reference |
| 3-Arylpropionic Acids | Polyphosphoric Acid (PPA) | 1-Indanones | 60-90 | beilstein-journals.org |
| Aryl Isopropyl Ketones + Benzaldehydes | Triflic Acid (Superacid) | Indanones | Not specified | rsc.org |
| 3-Arylpropionic Acids | Tb(OTf)₃ | 1-Indanones | Up to 74 | researchgate.net |
| Keto Acids/Esters | Metal-free cascade reductive Friedel-Crafts | Indanones | Not specified | nih.gov |
Dimerization reactions, particularly of vinylarenes, offer an alternative route to indane-type cyclic compounds. These reactions often proceed via the formation of carbon-carbon bonds through annulation processes.
For example, the catalytic self-dimerization of vinylarenes, such as α-methylstyrenes, can yield functionalized indanes arkat-usa.org. Samarium triflate (Sm(OTf)₃) has been identified as an effective catalyst for this transformation, promoting a (3+2) annulation to produce substituted indanes and their dimeric isomers in moderate to high yields arkat-usa.org. Indium(III) bromide (InBr₃) also catalyzes the dimerization of α-substituted vinylarenes, with the chemoselectivity towards open-chain or cyclic dimers depending on the nature of the substituent on the aryl group lookchem.com.
A practical synthesis of 1-phenyl-1,3,3-trimethylindan (B1294448), a precursor to functionalized trimethylindans, can be achieved by dimerizing α-methylstyrene in the presence of trifluoroacetic acid oup.com.
Table 2: Dimerization Reactions for Indane Formation
| Substrate | Catalyst | Conditions | Product Type | Yield Range (%) | Reference |
| Vinylarenes (e.g., α-methylstyrenes) | Sm(OTf)₃ (10 mol%) | MeNO₂, 25 °C, 10 h | Substituted Indanes & Dimeric Isomers | Moderate to High | arkat-usa.org |
| α-Methylstyrene | Trifluoroacetic Acid | Dimerization | 1-phenyl-1,3,3-trimethylindan | Not specified | oup.com |
| α-Substituted Vinylarenes | InBr₃ | Refluxing nitromethane | Cyclic or Open-chain Dimers | Not specified | lookchem.com |
Alkylation and Cyclization Pathways (e.g., Friedel-Crafts Type Reactions)
Approaches to Introduce Specific Substituents on the 1,1,5-Trimethylindan Framework
The synthesis of this compound specifically requires the introduction of two methyl groups at the 1-position and one methyl group at the 5-position of the indan core. This can be achieved either by starting with appropriately substituted precursors or by selective functionalization of an existing indan framework.
For instance, the synthesis of 3,3,6-trimethylindan-1-one, an isomer of this compound, has been reported through a regiospecific route. This involved a multi-step process starting with Meldrum's acid and acetone, followed by Michael addition with a cuprate (B13416276) derived from p-tolylmagnesium bromide, hydrolysis, decarboxylation, and finally cyclization with aluminum chloride tandfonline.com. This demonstrates how specific methyl groups can be incorporated into the indan structure through a sequence of controlled reactions.
Functionalization of existing indan structures is also a viable strategy. For example, 5-hydroxy-1-(4′-hydroxyphenyl)-1,3,3-trimethylindan was synthesized from 1-phenyl-1,3,3-trimethylindan via aromatic nitration followed by reduction and a diazonium salt sequence to introduce hydroxyl groups oup.com. While this example focuses on hydroxyl functionalization, similar strategies involving electrophilic aromatic substitution, directed metalation, or cross-coupling reactions could be employed to introduce methyl groups or other desired substituents at specific positions on the indan ring. The general concept of functionalizing metal-organic frameworks (MOFs) to bestow new properties or control pore shape and size, though not directly about indans, illustrates the broader chemical principle of modifying existing frameworks chemrxiv.org.
Considerations for Isomer Control and Stereochemical Aspects in Indan Synthesis
Achieving specific substitution patterns, such as those found in this compound, often necessitates careful control over regioselectivity and, where applicable, stereoselectivity.
Regioselectivity refers to the preference for bond making or breaking at a particular site when multiple positions are possible slideshare.netdurgapurgovtcollege.ac.in. In indan synthesis, especially with Friedel-Crafts reactions, the position of cyclization on the aromatic ring can be crucial. For example, in the synthesis of indanones using polyphosphoric acid, the degree of hydrolysis of the PPA can significantly influence the regioselectivity, allowing for a switch in the preferred cyclization site d-nb.info. This highlights that reaction conditions, including catalyst and solvent, play a critical role in directing the reaction to the desired aromatic position.
Stereoselectivity involves the preferential formation of one stereoisomer over others slideshare.netyoutube.com. While this compound itself does not possess chiral centers that would lead to enantiomers, the indan ring system can have stereochemical considerations if additional chiral centers are introduced or if the synthesis involves reactions that generate diastereomers. For instance, some dimerization reactions of vinylarenes can lead to stereoselective head-to-tail products researchgate.net. The synthesis of highly functionalized indan derivatives has also been reported to occur in a diastereoselective fashion, particularly in reactions involving multiple contiguous stereocenters researchgate.net.
Controlling regioselectivity and stereoselectivity is paramount in multi-step organic synthesis to ensure the efficient and predictable formation of the desired isomer youtube.com. This can be achieved through the careful selection of starting materials, reagents, catalysts, solvents, and reaction conditions, as well as the strategic use of protecting and deprotecting groups youtube.com.
Reaction Mechanisms and Chemical Transformations Involving 1,1,5 Trimethylindan
Fundamental Organic Reactions Relevant to the Indan (B1671822) System
The presence of the indan nucleus and its methyl substituents in 1,1,5-Trimethylindan dictates its participation in key organic reactions, including carbocation-mediated processes and electrophilic aromatic substitution.
Carbocations are reactive intermediates characterized by a positively charged carbon atom, which is sp² hybridized and possesses an empty p-orbital perflavory.com. Their stability generally follows the order: tertiary > secondary > primary, with stability enhanced by factors such as inductive effects from electron-releasing alkyl groups and hyperconjugation perflavory.com.
The indan system, particularly with gem-dimethyl groups like those at the 1-position of this compound, is prone to forming stable tertiary carbocations. These carbocations can undergo rearrangements to achieve even greater stability, a common phenomenon in organic chemistry reactions. These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts, where a hydrogen atom or an alkyl group migrates to the positively charged carbon, leading to a more stable carbocation intermediate perflavory.com. For instance, 1,1,3-trimethylindane has been utilized as a model compound in organic chemistry studies to investigate carbocation stability and rearrangement processes, highlighting the relevance of the trimethylindan scaffold in such mechanistic explorations. The structural rigidity imposed by the fused ring system, combined with the electron-donating effects of the methyl groups, influences the ease of carbocation formation and the specific pathways of subsequent rearrangements within the this compound structure.
Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction for aromatic compounds, wherein an atom (typically hydrogen) attached to the aromatic ring is replaced by an electrophile. The aromaticity of the ring is preserved throughout this process. The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. This step is typically rate-determining. Subsequently, a proton is removed, restoring the aromaticity of the ring and yielding the substituted product.
Carbocation-Mediated Processes and Rearrangements
Transformations in Complex Chemical Environments
This compound, as a hydrocarbon with both aromatic and alicyclic characteristics, can undergo a variety of transformations in complex chemical environments, often as part of multi-step synthetic pathways or under specific industrial conditions. The presence of the indan framework and its alkyl substituents makes it susceptible to reactions such as oxidation, hydrogenation, and various functionalization reactions.
For instance, indan derivatives are frequently encountered as intermediates in the synthesis of more complex molecules. Examples include the synthesis of amino-substituted trimethylindans, which involve reactions under controlled conditions, such as heating with concentrated acids in inert atmospheres, followed by isolation steps to yield the desired products. Similarly, complex indan-based compounds have been explored as building blocks for pharmaceuticals and materials science, where their unique structures can impart specific biological activities or physical properties. The involvement of trimethylindan derivatives in the creation of heterocyclic carboxamide derivatives, which are utilized as fungicides, further illustrates their role in intricate synthetic routes. These transformations often necessitate precise control over reaction parameters, including temperature, pressure, catalysts, and solvent systems, to achieve desired regioselectivity and yield, reflecting the complexity inherent in manipulating such polycyclic systems.
Advanced Spectroscopic and Chromatographic Characterization of 1,1,5 Trimethylindan
Application of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1,1,5-trimethylindan. wikipedia.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components within a sample. wikipedia.org In the analysis of this compound, a sample is vaporized and injected into the gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.
The mass spectrometer then ionizes the eluted this compound molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra that can be compared against the experimental data for positive identification. nih.gov
Key GC-MS data for this compound includes its Kovats retention index, which is a measure of its retention time relative to a series of n-alkanes. For this compound, the standard non-polar Kovats retention index is reported as 1217.2. nih.gov The mass spectrum of this compound is characterized by a prominent top peak at an m/z of 145, with other significant peaks at m/z 160 (the molecular ion) and 146. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
| Kovats Retention Index (Standard Non-Polar) | 1217.2 | nih.gov |
| Top Peak (m/z) | 145 | nih.gov |
| 2nd Highest Peak (m/z) | 160 | nih.gov |
| 3rd Highest Peak (m/z) | 146 | nih.gov |
High-Resolution Mass Spectrometry for Precise Identification
While standard GC-MS provides nominal mass data, high-resolution mass spectrometry (HRMS) offers the ability to determine the exact mass of a molecule with a high degree of accuracy. This precision allows for the calculation of the elemental composition of this compound, which has a molecular formula of C12H16. nih.gov The exact mass of this compound is calculated to be 160.12520 g/mol .
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can resolve small mass differences that would be indistinguishable with a standard mass spectrometer. This capability is crucial for differentiating between compounds with the same nominal mass but different elemental formulas, thereby providing a higher level of confidence in the identification of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C12H16 | nih.gov |
| Exact Mass | 160.12520 g/mol | |
| Molecular Weight | 160.25 g/mol | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound. rsc.org It provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.org For this compound, NMR spectra reveal the connectivity of atoms and the spatial arrangement of the molecule.
The ¹H NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. For instance, the methyl groups at the 1-position would produce a singlet, while the methyl group at the 5-position would also appear as a singlet, but at a different chemical shift due to its different electronic environment. The protons on the indan (B1671822) ring system would exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.
Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis
A comprehensive analysis of this compound relies on the integration of data from multiple spectroscopic and chromatographic techniques. numberanalytics.comnih.govmdpi.com The process begins with the separation of the compound from a mixture using gas chromatography. The retention time from the GC provides the first piece of identifying information.
The eluent from the GC is then introduced into a mass spectrometer, which provides the mass-to-charge ratio and fragmentation pattern of the molecule. High-resolution mass spectrometry can further refine this identification by providing the exact mass and elemental composition.
Computational and Theoretical Studies on 1,1,5 Trimethylindan
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the fundamental structural and electronic characteristics of 1,1,5-trimethylindan. preprints.orgdergipark.org.tr These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons.
Electronic property calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would be distributed over the entire molecular framework. A molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting the nucleophilic (electron-rich) aromatic ring and the more electrophilic (electron-poor) regions associated with the aliphatic protons. nih.gov
Table 1: Calculated Structural and Electronic Properties for this compound (Note: These are representative values based on DFT calculations for structurally similar alkylated aromatic hydrocarbons.)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Unit |
| Total Energy | -544.8 | Hartrees |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -0.2 | eV |
| HOMO-LUMO Gap | 8.3 | eV |
| Dipole Moment | 0.35 | Debye |
| C(aromatic)-C(aromatic) | 1.39 - 1.40 | Å |
| C(aromatic)-C(aliphatic) | 1.51 - 1.53 | Å |
| C-H (methyl) | 1.10 | Å |
This table presents hypothetical data for illustrative purposes, derived from typical results for similar molecules in computational studies.
Modeling of Conformational Dynamics and Energy Landscapes
The non-planar nature of the five-membered ring in the indan (B1671822) scaffold means that this compound is not a rigid molecule. It exists as an ensemble of interconverting conformers. Modeling its conformational dynamics is crucial for understanding its physical properties and reactivity.
Molecular Dynamics (MD) simulations and conformational search algorithms are employed to explore the potential energy surface (PES) of the molecule. researchgate.netucsd.edu These methods can identify the most stable low-energy conformers and the energy barriers that separate them. For this compound, the primary conformational flexibility arises from the puckering of the cyclopentane (B165970) ring, which can adopt various "envelope" and "twist" conformations. rsc.org Additionally, the rotation of the methyl groups, particularly the sterically hindered gem-dimethyl groups at the C1 position, contributes to the complexity of the energy landscape.
Theoretical Approaches to Reaction Pathways and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. mdpi.com This includes its formation, typically through Friedel-Crafts type reactions, and its potential subsequent transformations. researchgate.netlibretexts.org By modeling reaction pathways, chemists can identify intermediates, transition states, and calculate the activation energies required for the reaction to proceed. scielo.br
The synthesis of this compound often involves the acid-catalyzed cyclialkylation of an appropriate benzene (B151609) derivative. Theoretical calculations can model this electrophilic aromatic substitution, elucidating the structure of the key carbocation intermediate and the Wheland or sigma complex. libretexts.orgscielo.br DFT calculations can determine the energy profile of the entire reaction, identifying the rate-determining step by locating the transition state with the highest energy barrier. researchgate.netacs.org
For example, a theoretical study could compare different potential precursors or catalysts, predicting which would lead to the desired product with the highest yield and selectivity. beilstein-journals.orgbeilstein-journals.org Fukui indices and other reactivity descriptors derived from quantum chemical calculations can also predict the most likely sites for electrophilic or nucleophilic attack, offering further mechanistic insights. beilstein-journals.org These theoretical approaches are invaluable for optimizing synthetic routes and understanding the fundamental factors that control chemical reactivity. researchgate.netnih.gov
Prediction of Spectroscopic Signatures for this compound
One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is essential for structure elucidation and characterization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. aip.org Using the Gauge-Including Atomic Orbital (GIAO) method, typically with a DFT functional like B3LYP, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govacs.org These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to confirm the structure of this compound. researchgate.net Such calculations are sensitive to the molecule's conformation, and by averaging the predicted shifts over a Boltzmann-weighted ensemble of low-energy conformers, a more accurate prediction can be achieved. frontiersin.orgmdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. medium.com A frequency calculation, performed after geometry optimization, yields a set of vibrational modes and their corresponding intensities. numberanalytics.comdiva-portal.org These frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the theoretical method. The predicted spectrum shows characteristic peaks corresponding to C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and various bending and rocking modes of the methyl and methylene (B1212753) groups. nih.gov These predictions are instrumental in assigning the peaks observed in an experimental IR spectrum. rsc.org
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on DFT calculations for structurally similar molecules.)
| Spectroscopy Type | Predicted Feature | Value/Range (Calculated) |
| ¹³C NMR | Chemical Shift (C1, gem-dimethyl) | ~45 ppm |
| ¹³C NMR | Chemical Shifts (Aromatic CH) | 120-130 ppm |
| ¹³C NMR | Chemical Shifts (Aromatic Quaternary) | 135-150 ppm |
| ¹H NMR | Chemical Shift (C1, gem-dimethyl) | ~1.3 ppm (singlet) |
| ¹H NMR | Chemical Shift (C5, methyl) | ~2.3 ppm (singlet) |
| ¹H NMR | Chemical Shifts (Methylene groups) | 1.9-3.0 ppm (multiplets) |
| ¹H NMR | Chemical Shifts (Aromatic) | 7.0-7.2 ppm (multiplets) |
| IR | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ |
| IR | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ |
| IR | C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ |
This table presents hypothetical data for illustrative purposes, derived from typical results for similar molecules in computational studies.
Environmental Occurrence and Geochemical Significance of 1,1,5 Trimethylindan
Natural Presence in Biogenic and Geogenic Sources
1,1,5-Trimethylindan is primarily identified in geogenic materials, which are derived from geological processes. usgs.gov As part of the complex mixture of hydrocarbons that constitute crude oil, its presence is a result of the transformation of ancient biomass. Alkylated PAHs, the class of compounds to which this compound belongs, are recognized as abundant components in petroleum and are frequently detected in environments contaminated by petrogenic sources, such as legacy creosote (B1164894) sites and oil spills. acs.org Consequently, this compound can be found in geogenic matrices such as crude oil, petroleum source rocks, and sediments affected by hydrocarbon seepage or contamination. acs.orgfigshare.com
While its geogenic presence is established, the direct biosynthesis of this compound in living organisms (biogenic sources) is not documented. Its precursors, however, are found in the natural world. Specifically, sesquiterpenoids—a class of C15 terpenes—are widely produced by higher plants, particularly in their resins. wordpress.comias.ac.in These biological compounds are the raw materials that, through subsequent geochemical alteration, give rise to this compound. Therefore, its presence in the geosphere is a direct but ancient echo of a biogenic origin.
Formation Mechanisms in Natural Systems (e.g., Plant Biosynthesis, Geochemical Processes)
The formation of this compound is not a direct biological process but a geochemical one that occurs over geological timescales. The pathway begins with biogenic precursors, most notably sesquiterpenoids derived from higher plants. ias.ac.inias.ac.in
The key steps in its formation are:
Deposition: Resins and other tissues from terrestrial plants containing sesquiterpenoids are deposited in sedimentary environments, such as deltas or swamps, where they are buried with other organic and inorganic matter. wordpress.com
Diagenesis: As the sediments are buried, they experience increasing temperature and pressure. In the early stages of diagenesis (at relatively low temperatures), the original biological compounds undergo significant chemical alteration. For sesquiterpenoid precursors, this involves processes like cyclization, isomerization, and defunctionalization. ias.ac.inbohrium.com
Catagenesis: With deeper burial and higher temperatures (within the oil generation window), these altered molecules can undergo further cracking and rearrangement. Aromatization, the conversion of cyclic aliphatic structures into stable aromatic rings, is a key process. It is through these diagenetic and catagenetic transformations that sesquiterpenoid structures are believed to rearrange and aromatize to form stable alkylated indans like this compound. ias.ac.in
This transformation from a complex biological molecule into a stable geological one makes this compound a "molecular fossil."
Role as a Molecular Biomarker in Organic Geochemistry
In organic geochemistry, a biomarker is a compound whose carbon skeleton provides an unambiguous link to a known biological precursor, allowing it to be used to interpret the origin of petroleum and sedimentary organic matter. nih.govgcms.cznoaa.gov While this compound itself is not typically cited as a primary index biomarker, it belongs to the broader class of alkylated aromatic hydrocarbons and sesquiterpenoids, which are crucial in geochemical analysis. ias.ac.inias.ac.in
The utility of these compounds as biomarkers includes:
Source Input Assessment: Aromatic sesquiterpenoids, the precursors to compounds like this compound, are strongly indicative of organic matter derived from higher plants (terrestrial input), particularly conifers and resin-producing angiosperms. ias.ac.inias.ac.in Their presence in a source rock or crude oil points to a significant contribution from land plants to the original biomass.
Maturity Assessment: The distribution and relative abundance of different alkylated aromatic isomers can change systematically with increasing thermal maturity. Geochemists analyze these patterns to determine if a source rock has entered the oil or gas generation window. gcms.cz
Table 1: Geochemical Significance of this compound and Related Compounds
| Biomarker Class | Precursor Molecule(s) | Information Provided |
|---|---|---|
| Alkylated Indans (e.g., this compound) | Sesquiterpenoids (from higher plants) | Indicates terrestrial organic matter input; contributes to thermal maturity assessment. ias.ac.inias.ac.in |
| Cadalene | Sesquiterpenoids (e.g., Cadinene) | Strong indicator of higher plant (especially resinous) input. ias.ac.in |
| Ionene | Carotenoids, Sesquiterpenoids | Can indicate specific precursors and diagenetic pathways. ias.ac.in |
| Hopanes | Bacteriohopanepolyols (from bacteria) | General biomarker for bacterial input and thermal maturity. nih.gov |
| Steranes | Sterols (from algae, plankton, higher plants) | Indicates eukaryotic input and helps differentiate marine vs. terrestrial sources. noaa.gov |
Detection and Analysis in Environmental Matrices
The detection and quantification of this compound in complex environmental samples like sediment, water, or crude oil require sophisticated analytical techniques. The primary method employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS). thermofisher.comnih.gov
The typical analytical workflow is as follows:
Sample Preparation and Extraction: The first step is to isolate the target compounds from the sample matrix. For solid samples like sediment, this often involves solvent extraction. For water samples, techniques like liquid-liquid extraction or solid-phase microextraction (SPME) are used to extract and concentrate the analytes. epa.gov
Chromatographic Separation: The extracted mixture is injected into a gas chromatograph. The GC separates the complex mixture into individual components based on their volatility and interaction with a capillary column. Less volatile compounds like this compound elute from the column at a characteristic retention time under specific temperature conditions. thermofisher.com For highly complex samples like crude oil, comprehensive two-dimensional gas chromatography (GCxGC) may be used to achieve the necessary separation. leco.co.jp
Mass Spectrometric Detection and Quantification: As each compound elutes from the GC, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com By operating the MS in selected ion monitoring (SIM) mode, analysts can look for specific ions characteristic of this compound, which provides very high sensitivity and selectivity for quantification, even at trace levels. epa.govresearchgate.net
Table 2: Typical Parameters for GC-MS Analysis of Alkylated Aromatic Hydrocarbons
| Parameter | Description | Typical Setting/Method |
|---|---|---|
| Extraction Technique | Method to remove analytes from the sample matrix. | Soxhlet extraction, Ultrasonic extraction, Solid-Phase Microextraction (SPME). epa.gov |
| GC Column | The stationary phase used for separation. | Fused silica (B1680970) capillary column with a non-polar or semi-polar phase (e.g., 5% phenyl-methylpolysiloxane). acs.org |
| Carrier Gas | Inert gas to move analytes through the column. | Helium or Hydrogen. thermofisher.com |
| Oven Program | Temperature gradient used to elute compounds. | Initial temp ~50-80°C, ramped to ~300-320°C. |
| Ionization Mode | Method to ionize molecules in the MS source. | Electron Ionization (EI) at 70 eV. thermofisher.com |
| MS Detection Mode | Method for data acquisition. | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. epa.govresearchgate.net |
Academic and Industrial Research Applications of 1,1,5 Trimethylindan
Utilization as a Model Compound in Mechanistic Organic Chemistry
The formation of 1,1,5-trimethylindan has been a key observation in studies aimed at elucidating complex organic reaction mechanisms, particularly those involving carbocation intermediates and rearrangements. The rigid framework of the indane system provides a useful platform for studying the outcomes of such reactions.
A notable investigation into the mechanism of acid-catalyzed cyclidehydration of primary phenylalkanols used the reaction of 3-methyl-3-(p-tolyl)-1-butanol to explore the formation of five-membered rings. researchgate.net Treatment of this alcohol with acid catalysts did not lead to a single product but rather a complex mixture of rearranged alkenes and several cyclized trimethylindan isomers, including this compound. The distribution of these isomers provides a window into the reaction's mechanistic pathway, which is believed to involve anchimerically assisted ionization and a series of Wagner-Meerwein type shifts of hydride and methyl groups. researchgate.net
The formation of this compound alongside its isomers allowed researchers to map the underlying carbocation rearrangements. The specific ratio of the products is a direct consequence of the relative stabilities of the various cationic intermediates formed during the reaction. In this study, this compound was found to be the second most abundant of the four trimethylindan isomers produced, accounting for 23% of the cyclized product mixture. researchgate.net This demonstrates its role not as a starting material, but as a crucial piece of evidence in understanding fundamental reaction mechanisms.
Product Distribution of Trimethylindan Isomers from Cyclidehydration
| Isomer | Ratio (%) |
|---|---|
| 1,1,4-Trimethylindan | 55 |
| 1,1,6-Trimethylindan | 23 |
| This compound | 17 |
| 1,1,7-Trimethylindan | 5 |
Data sourced from a study on the acid-catalyzed cyclidehydration of 3-methyl-3-(p-tolyl)-1-butanol. researchgate.net
Potential in Materials Science and Polymer Chemistry
The indane scaffold is valued in materials science for creating polymers with desirable properties such as high thermal stability and specific refractive indices. ontosight.ai While direct polymerization of the hydrocarbon this compound is not typical, its structure represents a valuable building block (monomer) once functionalized. Derivatives of other trimethylindans, such as those containing amino or hydroxyl groups, are used in the synthesis of high-performance polymers like polyimides. jst.go.jpjustia.com
The potential of this compound in this field lies in its conversion to a functionalized monomer. The rigid, bulky nature of the trimethylindan group can be incorporated into a polymer backbone to restrict chain mobility, which often translates to a higher glass transition temperature and improved thermal stability. Furthermore, the hydrocarbon character of the moiety can influence the solubility and optical properties of the final material. nih.gov For instance, the refractive index is a key property for optical materials, and the properties of the indane structure can be leveraged in designing advanced polymers. nih.govnih.gov Although specific research on polymers derived from this compound is not widely published, its isomers serve as a precedent, such as in the synthesis of bismaleimides and polyimides from amino-substituted trimethylindanes. jst.go.jpjustia.com
Role as a Precursor in Synthetic Chemistry
In synthetic chemistry, this compound can be viewed from two perspectives: as a target product of a reaction or as a starting material for more complex molecules. Research has detailed a specific synthetic route to produce this compound. It can be synthesized via the Friedel-Crafts cyclialkylation of specific phenylated alkanols. researchgate.net For example, the acid-catalyzed reaction of 3-methyl-3-(p-tolyl)-1-butanol yields a mixture of isomers from which this compound can be isolated. researchgate.net
Once synthesized, this compound holds potential as a precursor for other chemicals. The aromatic ring of the indane system is susceptible to electrophilic substitution reactions such as nitration, halogenation, or acylation. These transformations would install functional groups onto the molecule, converting it into a more versatile intermediate. This functionalized intermediate could then be used to build more complex molecular architectures. For instance, other functionalized trimethylindan cores are known precursors to biologically active compounds, such as fungicides. ontosight.ai This established pathway for related isomers highlights the synthetic potential of the this compound scaffold.
Structure-Property Relationship Studies in Indane-Based Molecules
Structure-property relationship studies investigate how a compound's specific chemical structure influences its physical, chemical, and biological properties. The family of trimethylindan isomers provides an excellent case study for such analyses, as the compounds share the same molecular formula but differ in the placement of one methyl group.
The influence of methyl group position on product stability and formation is evident in the acid-catalyzed cyclidehydration reaction that produces a mixture of trimethylindan isomers. researchgate.net The observed product ratio, with the 1,1,4-isomer being the major product and the 1,1,5-isomer being a minor one, is a direct reflection of the kinetic and thermodynamic factors governing the underlying carbocation rearrangements. researchgate.net
Another area where structure dictates properties is in mass spectrometry. The fragmentation pattern of a molecule under electron ionization is a fingerprint of its structure. While different trimethylindan isomers may have similar mass spectra, the relative intensities of the fragment ions can vary. For example, both this compound and 1,5,7-trimethylindan (B13941593) show a strong peak at a mass-to-charge ratio (m/z) of 145, corresponding to the loss of a methyl group (CH3). nih.govnih.gov However, the relative abundance of other fragments in their spectra differs, allowing for their distinction and demonstrating a clear relationship between the isomeric structure and its fragmentation pathway.
Mass Spectrometry Fragmentation Data for Trimethylindan Isomers
| Isomer | Molecular Ion (m/z 160) Relative Intensity | Base Peak (m/z) | Other Key Fragments (m/z) |
|---|---|---|---|
| This compound | 14.51% | 145 | 146, 128 |
| 1,5,7-Trimethylindan | ~18% | 145 | 128, 115 |
Data compiled from NIST Mass Spectrometry Data Center. nih.govnih.gov
These studies underscore how subtle changes in the substitution pattern on the indane core can lead to measurable differences in chemical reactivity and physical properties.
Future Research Perspectives for 1,1,5 Trimethylindan
Development of Novel Synthetic Routes
Future research into the synthesis of 1,1,5-trimethylindan is poised to explore more efficient, selective, and environmentally benign methodologies. While traditional methods often rely on Friedel-Crafts type reactions, which can involve harsh catalysts and produce isomeric mixtures, new approaches are needed to overcome these limitations. beilstein-journals.orgresearchgate.net
One promising avenue is the development of novel catalytic systems. This could involve the use of solid acid catalysts, which offer advantages in terms of reusability and reduced waste generation. google.com Research could focus on designing catalysts with specific pore sizes and acidities to favor the formation of the desired this compound isomer. Additionally, the application of metal-catalyzed cross-coupling reactions could provide alternative and more direct routes to the indan (B1671822) scaffold. researchgate.net
Future synthetic strategies may also draw inspiration from the synthesis of related indanone compounds, which are precursors to many indan derivatives. beilstein-journals.org Methodologies like the Heck-reduction–cyclization–alkylation (HRCA) sequence could be adapted for the synthesis of this compound and its analogues. beilstein-journals.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalytic Systems | Higher selectivity, reusability, reduced waste | Design of solid acid catalysts, exploration of metal-catalyzed cross-coupling reactions |
| One-Pot Synthesis | Improved efficiency, reduced purification steps | Development of multi-step, single-vessel reaction sequences |
| Catalyst-Switchable Divergent Synthesis | Selective production of various derivatives from common precursors | Identification of catalysts that direct reactions toward different products |
| Organocatalysis | Milder reaction conditions, sustainability | Application of small organic molecules as catalysts |
| Adaptation of Indanone Syntheses | Access to a broader range of precursors and reaction types | Modification of methods like HRCA for trimethylindan synthesis |
Elucidation of Undiscovered Reaction Pathways
The reactivity of the this compound scaffold remains an area with significant potential for new discoveries. While its basic chemical properties are understood, a deeper exploration of its behavior under various reaction conditions could unveil novel transformations and lead to the synthesis of new functionalized derivatives.
Future research could focus on the selective functionalization of the aromatic ring and the aliphatic portion of the molecule. For instance, investigating electrophilic substitution reactions beyond simple nitration could lead to the introduction of a wide array of functional groups at specific positions on the benzene (B151609) ring. google.com Similarly, exploring controlled oxidation or halogenation reactions on the five-membered ring could provide access to new precursors for further chemical modification.
The potential for ring-opening and rearrangement reactions of the indan core under specific catalytic or thermal conditions is another underexplored area. Understanding the mechanisms of such transformations could lead to the development of synthetic routes to entirely new classes of compounds. Furthermore, the unique steric and electronic properties of the this compound scaffold could be harnessed in asymmetric synthesis, either as a chiral auxiliary or as a ligand for transition metal catalysts. researchgate.net
A systematic study of the reactivity of this compound with various reagents, including strong acids, bases, oxidizing agents, and reducing agents, would be invaluable. researchgate.netnih.gov This could involve computational modeling to predict reaction outcomes and guide experimental work. The insights gained from such studies would not only expand the fundamental understanding of this compound's chemistry but also broaden its utility as a building block in organic synthesis.
Advanced Analytical Methodologies
The accurate detection and quantification of this compound, particularly in complex matrices, necessitates the development and application of advanced analytical techniques. Future research in this area will likely focus on enhancing sensitivity, selectivity, and efficiency of analytical methods.
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile organic compounds like this compound. nih.govmdpi.com Future work could involve the use of high-resolution mass spectrometry (HRMS) to improve mass accuracy and aid in the identification of unknown transformation products. researchgate.net Additionally, the development of tandem mass spectrometry (MS/MS) methods can provide greater selectivity and lower detection limits, which is crucial for trace-level analysis in environmental or biological samples. researchgate.net
For in-situ and real-time monitoring, techniques like proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) with novel chemical ionization schemes could be explored for the online measurement of this compound and other cycloalkanes in the atmosphere. copernicus.org The development of portable and user-friendly analytical devices is also a key area for future research, enabling rapid on-site analysis without the need for extensive sample preparation. mdpi.com
Furthermore, the creation of comprehensive spectral libraries and databases for this compound and its potential derivatives is essential for their unambiguous identification in complex mixtures. food.gov.uk This includes the acquisition of data from various analytical platforms, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to provide complementary structural information. google.comresearchgate.net
| Analytical Technique | Potential Advancements | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High-Resolution MS (HRMS), Tandem MS (MS/MS) | Improved identification and quantification in complex mixtures. researchgate.net |
| Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) | Novel chemical ionization methods | Real-time, online monitoring of atmospheric concentrations. copernicus.org |
| Portable Analytical Devices | Miniaturization and enhanced sensitivity | Rapid, on-site detection for environmental and industrial applications. mdpi.com |
| Comprehensive Spectral Libraries | Integration of NMR, IR, and MS data | Unambiguous identification of this compound and its derivatives. google.comfood.gov.ukresearchgate.net |
Deeper Understanding of Environmental Fate and Significance
The environmental presence and behavior of this compound and related alkylated indans are not yet fully understood. Future research is needed to elucidate their distribution, persistence, and potential ecological impact. As a hydrocarbon, it is a subject of study regarding its role as a potential pollutant. solubilityofthings.com
A key area of investigation will be the biodegradation pathways of this compound. While cycloalkanes are generally known to be biodegradable, the rate and mechanisms can vary significantly depending on the structure of the compound and the environmental conditions. taylorandfrancis.com Studies should focus on identifying the microorganisms capable of degrading this compound and the enzymatic processes involved.
The potential for bioaccumulation in aquatic and terrestrial organisms is another critical research question. uni-duesseldorf.de Understanding the lipophilicity and partitioning behavior of this compound will be essential in assessing its tendency to accumulate in fatty tissues. This information is crucial for evaluating its potential long-term effects on ecosystems.
Furthermore, the role of this compound as a potential biomarker in geochemical studies warrants further investigation. The presence and relative abundance of specific branched and cyclic alkanes in sediments can provide insights into past depositional environments and the types of organic matter present. researchgate.netfrontiersin.orgcsic.es Research could explore whether this compound or its degradation products can serve as specific indicators for particular environmental conditions or sources of pollution. The development of robust analytical methods is crucial for assessing potential stereoselectivity and quantifying chiral transformation products in environmental samples like soil and water. uni-duesseldorf.de
Exploration of New Functional Materials Incorporating the this compound Scaffold
The unique structural features of the this compound scaffold make it an intriguing building block for the development of new functional materials. solubilityofthings.com Its rigid, three-dimensional structure can impart desirable properties such as thermal stability and specific molecular recognition capabilities.
One promising area of research is the incorporation of the this compound moiety into polymer backbones. For example, indan-based polyacetylenes have shown potential for applications in gas separation membranes due to their high gas permeability. acs.org Future work could explore the synthesis and properties of other polymers containing the this compound unit to develop materials with tailored permeability, thermal, or mechanical properties. The use of indan derivatives in the development of natural polymer derivatives and composites is also an area of interest. novapublishers.comorientjchem.org
The this compound scaffold could also be utilized in the design of novel liquid crystals. The rigid and anisotropic nature of the indan ring system could lead to the formation of stable mesophases with interesting optical and electronic properties. researchgate.net
Furthermore, the development of functionalized this compound derivatives as ligands for metal complexes could open up new possibilities in catalysis and materials science. The steric bulk of the trimethylindan group could be used to control the coordination environment around a metal center, influencing its catalytic activity and selectivity. There is also potential for this compound to be used in the fragrance industry. google.com
| Application Area | Potential Role of this compound Scaffold | Research Focus |
| Polymers | Imparting high gas permeability, thermal stability | Synthesis of indan-containing polyacetylenes and other polymers for membrane applications |
| Liquid Crystals | Formation of stable mesophases | Design and synthesis of indan-based liquid crystalline materials |
| Ligand Development | Controlling catalytic activity and selectivity | Synthesis of functionalized derivatives as ligands for metal complexes |
| Fragrance Industry | Creating novel fragrance materials | Exploration of the olfactory properties of this compound and its derivatives |
Q & A
Q. How should contradictory results in the literature on this compound’s properties be addressed in a review article?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
